molecular formula C23H16N2O7S B376704 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-2-yl)-1-{4-nitrophenyl}ethanone CAS No. 364625-04-7

2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-2-yl)-1-{4-nitrophenyl}ethanone

Cat. No.: B376704
CAS No.: 364625-04-7
M. Wt: 464.4g/mol
InChI Key: DQKZQIJFSDLTJW-QURGRASLSA-N
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Description

2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-2-yl)-1-{4-nitrophenyl}ethanone is a complex organic compound that belongs to the class of benzothiadiazine derivatives. This compound is known for its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-2-yl)-1-{4-nitrophenyl}ethanone typically involves the reaction of 4-hydroxy-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazine with 4-nitrobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-2-yl)-1-{4-nitrophenyl}ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-2-yl)-1-{4-nitrophenyl}ethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-2-yl)-1-{4-nitrophenyl}ethanone involves its interaction with various molecular targets and pathways. For example, its antihypertensive effect may be due to its ability to activate KATP channels, leading to vasodilation. Its anticancer activity could be attributed to its ability to inhibit specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-2-yl)-1-{4-nitrophenyl}ethanone apart is its unique combination of functional groups, which confer a broad spectrum of biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for further modifications and applications .

Properties

CAS No.

364625-04-7

Molecular Formula

C23H16N2O7S

Molecular Weight

464.4g/mol

IUPAC Name

(3E)-3-[hydroxy(phenyl)methylidene]-2-[2-(4-nitrophenyl)-2-oxoethyl]-1,1-dioxo-1λ6,2-benzothiazin-4-one

InChI

InChI=1S/C23H16N2O7S/c26-19(15-10-12-17(13-11-15)25(29)30)14-24-21(22(27)16-6-2-1-3-7-16)23(28)18-8-4-5-9-20(18)33(24,31)32/h1-13,27H,14H2/b22-21+

InChI Key

DQKZQIJFSDLTJW-QURGRASLSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\2/C(=O)C3=CC=CC=C3S(=O)(=O)N2CC(=O)C4=CC=C(C=C4)[N+](=O)[O-])/O

SMILES

C1=CC=C(C=C1)C(=C2C(=O)C3=CC=CC=C3S(=O)(=O)N2CC(=O)C4=CC=C(C=C4)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C(C=C1)C(=C2C(=O)C3=CC=CC=C3S(=O)(=O)N2CC(=O)C4=CC=C(C=C4)[N+](=O)[O-])O

Origin of Product

United States

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